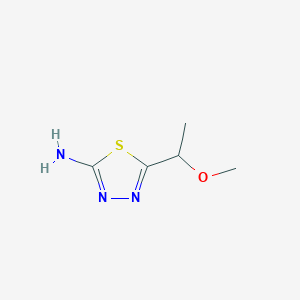
5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine, also known as 5-MEMTD, is an organic compound with a molecular formula of C4H9N3O2S. It is a colorless solid that is soluble in water and methanol. 5-MEMTD has a variety of uses in the scientific research field, ranging from synthesis methods to biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis and Crystallization
Ionic liquids (ILs) have been investigated as solvents, reagents, and anti-solvents in the synthesis and crystallization of active pharmaceutical ingredients (APIs). METD can be synthesized using ILs, which offer advantages such as improved solubility, bioavailability, and stability of APIs .
Drug Formulations and Delivery Systems
METD-containing ILs can serve as solvents, co-solvents, and emulsifiers in drug formulations. These formulations enhance drug solubility, permeability, and overall efficacy. Researchers have explored METD-based formulations for targeted drug delivery systems .
Peptide Chemistry and Modification
ILs functionalized with amino, alcoholic, or carboxylic groups have been used to modify peptides. METD-based ILs can facilitate peptide synthesis and enhance peptide loading, making them valuable tools in peptide chemistry .
Electrochemical Sensors and Diagnostics
METD-containing ILs have been investigated for their role in electrochemical sensors. For example, IL-modified electrodes can enhance the detection of neurotransmitters like dopamine (DA) and serotonin (5-HT). These sensors could aid in diagnosing conditions such as depression .
Catalysis and Organic Transformations
METD-based ILs have shown promise as catalysts in organic transformations. Researchers have explored their use in acylation reactions, leading to the synthesis of various compounds. These ILs offer greener and more efficient alternatives to traditional organic solvents .
Materials Science and Nanotechnology
ILs containing METD can be used as solvents or templates for the synthesis of nanomaterials. Their unique properties, such as low volatility and tunable polarity, make them suitable for designing novel materials with specific functionalities .
Propiedades
IUPAC Name |
5-(1-methoxyethyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-3(9-2)4-7-8-5(6)10-4/h3H,1-2H3,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQPBOQSEQUOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2566462.png)

![N'-[(2,5-Dichlorothiophen-3-yl)methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B2566466.png)
![N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2566468.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide](/img/structure/B2566471.png)
![5-((2,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2566472.png)

![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2566475.png)

![1-{[2-(Diethylamino)ethyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2566478.png)

